Cabazitaxel-d6

Catalog No.
S548459
CAS No.
1383561-29-2
M.F
C45H57NO14
M. Wt
841.981
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel-d6

CAS Number

1383561-29-2

Product Name

Cabazitaxel-d6

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

841.981

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3

InChI Key

BMQGVNUXMIRLCK-YHVGWTKXSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-(dimethoxy-d6)-4a,8,13,13-tetramethyl-5-ox

Pharmacokinetic and Metabolic Studies:

Due to the incorporation of deuterium atoms (isotopes of hydrogen) into its structure, Cabazitaxel-d6 exhibits different mass spectrometric properties compared to unlabeled Cabazitaxel. This allows researchers to distinguish between the labeled and unlabeled forms in biological samples. This property makes Cabazitaxel-d6 a valuable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of Cabazitaxel in the body. By administering Cabazitaxel-d6 to research subjects and analyzing its presence and breakdown products in blood, tissues, and excreta, researchers can gain insights into the drug's pharmacokinetics and metabolism, aiding in understanding its efficacy and potential side effects. Source: AAPS Journal article, "In Vitro Metabolism and Disposition of Cabazitaxel (XRP6258) in Human Liver Microsomes and Hepatocytes": )

Mechanism of Action Studies:

Cabazitaxel's anti-cancer activity is attributed to its ability to disrupt microtubule dynamics, essential for cell division. However, the exact mechanisms by which it achieves this effect are still being explored. Cabazitaxel-d6 can be employed in in vitro and in vivo studies to investigate the drug's interaction with cellular components and its impact on various cellular processes involved in cancer development. By comparing the effects of labeled and unlabeled Cabazitaxel on cell lines or animal models, researchers can gain a deeper understanding of the drug's mechanism of action, potentially leading to the development of more targeted and effective cancer therapies. Source: Journal of Medicinal Chemistry article, "Cabazitaxel (XRP6258): A Novel Taxane Active in Microtubule-Stabilized Taxane-Resistant Cells":

Cabazitaxel-d6 is a deuterated analog of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. The chemical formula for cabazitaxel-d6 is C45H51D6NO14C_{45}H_{51}D_6NO_{14}, with a molecular weight of approximately 841.97 g/mol. This compound features six deuterium atoms, which are isotopes of hydrogen, replacing standard hydrogen atoms in the cabazitaxel structure. The presence of deuterium enhances the stability and metabolic tracking of the compound in biological systems, making it useful for pharmacokinetic studies and drug development .

Cabazitaxel, the parent compound of Cabazitaxel-d6, disrupts cell division by promoting the assembly and stabilization of microtubules, essential components of the cell skeleton []. This disrupts cell mitosis, leading to cell death in cancer cells. The mechanism of action of Cabazitaxel-d6 is likely identical to cabazitaxel due to the minimal structural change from deuterium labeling.

Typical of taxanes, including:

  • Hydrolysis: In aqueous environments, cabazitaxel-d6 can hydrolyze to form less active metabolites.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), resulting in multiple metabolites, some of which retain pharmacological activity .
  • Conjugation: It may undergo conjugation reactions, such as glucuronidation, which can affect its pharmacokinetics and pharmacodynamics.

Cabazitaxel-d6 exhibits similar biological activities to its non-deuterated counterpart. It functions by binding to the beta-tubulin subunit of microtubules, promoting their polymerization while inhibiting disassembly. This stabilization prevents normal mitotic processes, leading to cell cycle arrest and ultimately apoptosis in cancer cells. The deuteration may influence its pharmacokinetic properties, potentially enhancing its efficacy or reducing toxicity compared to standard cabazitaxel .

The synthesis of cabazitaxel-d6 typically involves:

  • Deuteration: The introduction of deuterium atoms into the cabazitaxel structure can be achieved through various synthetic pathways that utilize deuterated solvents or reagents during the synthesis process.
  • Chemical Modification: Starting from cabazitaxel, specific reactions are employed to replace hydrogen atoms with deuterium at designated positions on the molecule.
  • Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels required for biological studies .

Cabazitaxel-d6 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in biological systems using mass spectrometry.
  • Drug Development: It serves as a reference standard in the development of formulations and delivery systems for taxanes.
  • Mechanistic Studies: Researchers use cabazitaxel-d6 to investigate the mechanisms of action and metabolism of taxanes in cancer therapy .

Interaction studies involving cabazitaxel-d6 focus on:

  • Drug-Drug Interactions: Investigating how other medications may affect its metabolism, particularly through cytochrome P450 pathways.
  • Transport Proteins: Studies have shown that cabazitaxel can inhibit transport proteins such as Organic Anion Transport Polypeptides (OATP1B1), which may influence its pharmacokinetics when co-administered with other drugs .
  • Toxicity Assessments: Evaluating potential toxic effects when administered alongside other chemotherapeutic agents or inhibitors.

Several compounds share structural similarities with cabazitaxel and are used in cancer therapy. Here are a few notable examples:

Compound NameStructure SimilarityKey Differences
DocetaxelTaxane structureLess potent against certain cancer types; different side effect profile .
PaclitaxelTaxane structureFirst-generation taxane; broader application but higher toxicity .
IxabepiloneEpothilone structureDifferent mechanism; less affected by drug resistance mechanisms .

Cabazitaxel's uniqueness lies in its ability to effectively treat prostate cancer that has become resistant to other therapies, coupled with its specific interactions with microtubules that enhance its cytotoxic effects against tumor cells . The incorporation of deuterium further aids in understanding its pharmacokinetics and optimizing therapeutic strategies.

XLogP3

2.7

Dates

Modify: 2024-04-14

Explore Compound Types